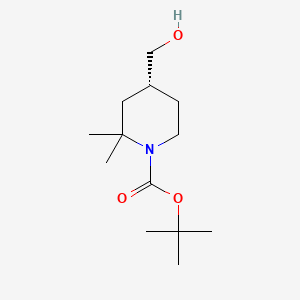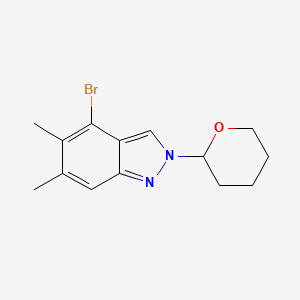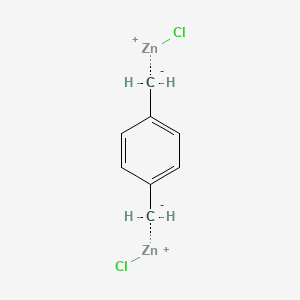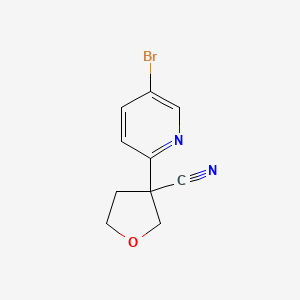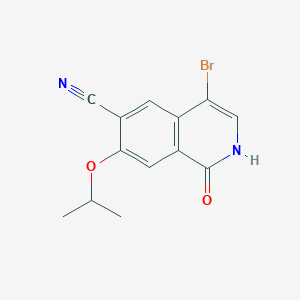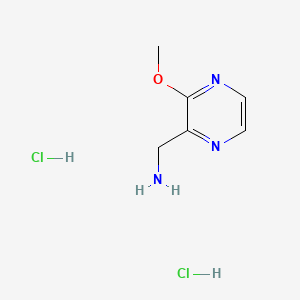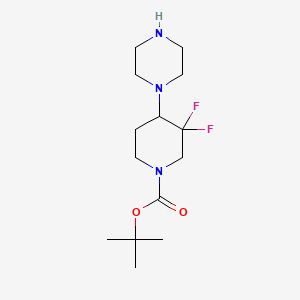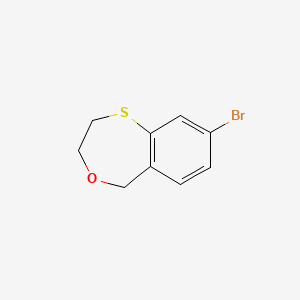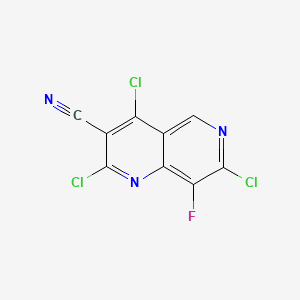
2,4,7-Trichloro-8-fluoro-1,6-naphthyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,7-Trichloro-8-fluoro-1,6-naphthyridine-3-carbonitrile is a synthetic organic compound with the molecular formula C9HCl3FN3 It is characterized by the presence of three chlorine atoms, one fluorine atom, and a nitrile group attached to a naphthyridine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7-Trichloro-8-fluoro-1,6-naphthyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the chlorination and fluorination of a naphthyridine precursor. The reaction conditions often require the use of chlorinating agents such as thionyl chloride (SOCl2) and fluorinating agents like hydrogen fluoride (HF) or fluorine gas (F2). The nitrile group is introduced through a cyanation reaction using reagents like sodium cyanide (NaCN) or potassium cyanide (KCN).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis. Industrial methods also focus on optimizing the purification steps to obtain high-purity products.
化学反応の分析
Types of Reactions
2,4,7-Trichloro-8-fluoro-1,6-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Electrophilic Substitution: Reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
科学的研究の応用
2,4,7-Trichloro-8-fluoro-1,6-naphthyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,4,7-Trichloro-8-fluoro-1,6-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,4,7-Trichloro-1,6-naphthyridine-3-carbonitrile: Lacks the fluorine atom, which may affect its reactivity and properties.
2,4,7-Trichloro-8-methyl-1,6-naphthyridine-3-carbonitrile: Contains a methyl group instead of a fluorine atom, leading to different chemical behavior.
2,4,7-Trichloro-8-bromo-1,6-naphthyridine-3-carbonitrile: Substitutes the fluorine atom with a bromine atom, altering its reactivity.
Uniqueness
2,4,7-Trichloro-
特性
分子式 |
C9HCl3FN3 |
|---|---|
分子量 |
276.5 g/mol |
IUPAC名 |
2,4,7-trichloro-8-fluoro-1,6-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C9HCl3FN3/c10-5-3(1-14)8(11)16-7-4(5)2-15-9(12)6(7)13/h2H |
InChIキー |
DFBRFVNVUBHMTF-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=C(C(=N1)Cl)F)N=C(C(=C2Cl)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-{[1-(furan-2-ylmethyl)-4-methyl-1H-pyrazol-3-yl]oxy}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13914252.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13914254.png)
![N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine](/img/structure/B13914267.png)

![(8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;bis(4-methylbenzenesulfonic acid)](/img/structure/B13914271.png)
